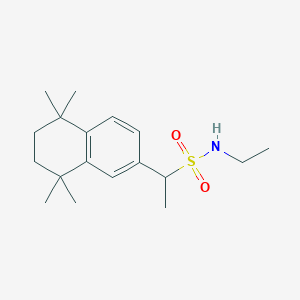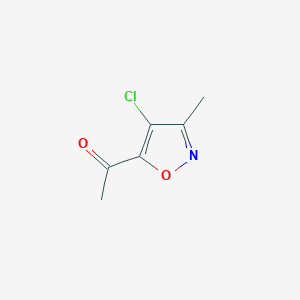
1-(4-Chloro-3-methylisoxazol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL is a compound that belongs to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL, can be achieved through various methods. . This reaction typically employs copper (I) or ruthenium (II) as catalysts. metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
In industrial settings, the production of isoxazole derivatives often involves the use of scalable and eco-friendly synthetic strategies. For instance, the reaction of terminal alkynes with n-butyllithium, followed by treatment with molecular iodine and hydroxylamine, has been reported as a highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles .
Análisis De Reacciones Químicas
Types of Reactions
KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydroxylamine, and various metal catalysts such as copper (I) and ruthenium (II) . The reaction conditions can vary, but they often involve moderate temperatures and specific solvents to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction of β-diketone with hydroxylamine in ionic liquids can yield isoxazoles in excellent yields .
Aplicaciones Científicas De Investigación
KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . For example, isoxazole derivatives have been shown to inhibit the activity of certain enzymes, leading to their therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL include other isoxazole derivatives such as:
- 2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
- Isoxazolylsilanols
Uniqueness
The uniqueness of KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL lies in its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C6H6ClNO2 |
|---|---|
Peso molecular |
159.57 g/mol |
Nombre IUPAC |
1-(4-chloro-3-methyl-1,2-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C6H6ClNO2/c1-3-5(7)6(4(2)9)10-8-3/h1-2H3 |
Clave InChI |
RHHUPHCFLNNVNA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1Cl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


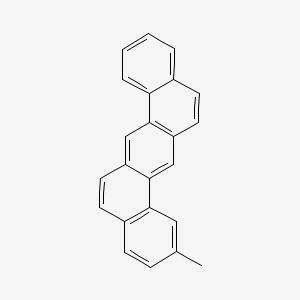
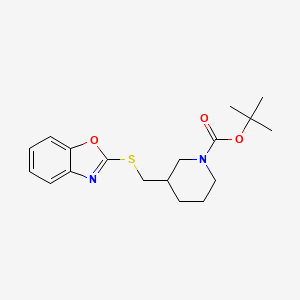

![8-fluoro-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13961605.png)

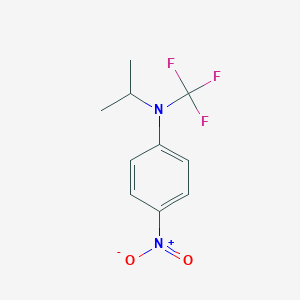
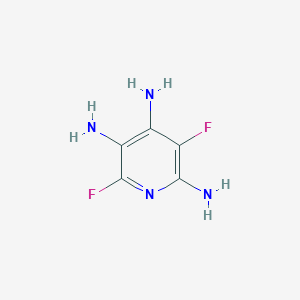
![4-[(3-chlorophenyl)Methylene]piperidine](/img/structure/B13961619.png)

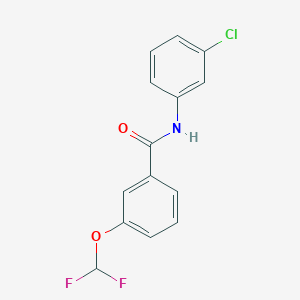

![2-Amino-1-(7-(bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13961653.png)
